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Compound of Interest

Compound Name: Boc-NH-PEG2-CH2CH2COOH

Cat. No.: B1681245 Get Quote

Both linkers are heterobifunctional, meaning they possess two different reactive functional

groups, allowing for the specific and controlled linkage of two different molecular entities. The

incorporation of a PEG spacer enhances the hydrophilicity and biocompatibility of the resulting

conjugate.[1][2]
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Property
Boc-NH-PEG2-
CH2CH2COOH

NHS-PEG-COOH

Chemical Structure

A PEG linker with a tert-

butyloxycarbonyl (Boc)

protected primary amine at one

terminus and a carboxylic acid

at the other.[1][3]

A PEG linker with a reactive N-

hydroxysuccinimide (NHS)

ester at one terminus and a

carboxylic acid at the other.[4]

[5]

Molecular Weight

Typically a discrete,

monodisperse PEG2 linker

with a defined molecular

weight (e.g., 277.31 g/mol ).[1]

Available in various PEG

lengths and corresponding

molecular weights (e.g., 1kDa,

2kDa, 5kDa).[5]

Primary Reactive Groups

1. Carboxylic Acid (-COOH):

Requires activation to react

with amines.[1] 2. Boc-

Protected Amine (-NHBoc):

Requires deprotection to

reveal a reactive primary

amine.[6][7]

1. NHS Ester (-NHS): Highly

reactive towards primary

amines.[4][8] 2. Carboxylic

Acid (-COOH): Available for

subsequent conjugation.[4]

Solubility

The hydrophilic PEG spacer

increases solubility in aqueous

media.[1]

Soluble in water and common

organic solvents like DMSO

and DMF.[9][10]

Storage Conditions

Store at -5°C to -20°C, kept

dry and protected from

sunlight.[1]

Store at -20°C, desiccated. It is

moisture-sensitive.[4][9]

Reaction Mechanisms and Performance
Comparison
The fundamental difference between these two linkers lies in their reactivity and the required

workflow for conjugation.

NHS-PEG-COOH: The Direct Approach
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The NHS ester end of this linker is an amine-reactive "warhead" that allows for a direct, one-

step conjugation to proteins, peptides, or any molecule with an available primary amine.[11]

NHS-PEG-COOH

Amine Conjugation
(pH 7.2-8.5)

Protein with
Primary Amine (R-NH2)

Stable Amide Bond
(Protein-NH-CO-PEG-COOH)

Forms stable conjugate

NHS Ester Hydrolysis
(Side Reaction)

Competes with conjugation
Inactive Linker

(HOOC-PEG-COOH)

Click to download full resolution via product page

Caption: Workflow for direct amine conjugation using NHS-PEG-COOH.

The reaction involves the nucleophilic attack of a primary amine on the NHS ester, forming a

highly stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[12][13]

However, the NHS ester is susceptible to hydrolysis, a competing reaction that increases with

pH and can reduce conjugation efficiency.[4][12]

Boc-NH-PEG2-CH2CH2COOH: The Controlled,
Sequential Approach
This linker provides a more strategic, multi-step approach. Neither end is immediately reactive.

The carboxylic acid requires activation, and the amine is protected. This allows for controlled,

sequential conjugations, which is invaluable in the synthesis of complex molecules like

PROTACs or Antibody-Drug Conjugates (ADCs).[6][14]
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Path 1: Carboxylic Acid Activation

Path 2: Boc Deprotection and Amine Conjugation

Boc-NH-PEG-COOH

Activate -COOH
(EDC, NHS)

Boc-NH-PEG-NHS

Conjugate to
Amine 1 (R1-NH2)

Boc-NH-PEG-CO-NH-R1

Deprotect Boc
(e.g., TFA)

H2N-PEG-CO-NH-R1

Conjugate to
Activated Carboxyl (R2-COOH*)

R2-CO-NH-PEG-CO-NH-R1

Click to download full resolution via product page

Caption: Sequential conjugation workflow using Boc-NH-PEG2-CH2CH2COOH.
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This linker's versatility comes from the ability to choose which end to react first. The carboxylic

acid can be activated in situ using carbodiimide chemistry (e.g., with EDC and NHS) to react

with a primary amine.[1][15] Subsequently, the Boc protecting group can be removed under

acidic conditions (e.g., with trifluoroacetic acid, TFA) to expose the primary amine for a second

conjugation step.[6][14]

Quantitative Performance Data
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Parameter
NHS-PEG-COOH (Direct
Reaction)

Boc-NH-PEG2-
CH2CH2COOH (via
EDC/NHS Activation)

Reaction Speed

Fast. Can reach completion in

10-30 minutes at pH 9.0, or 1-

2 hours at pH 7.4.[16] Half-life

of amidation can be as low as

5-10 minutes at pH 8.5-9.0.[17]

Slower due to the initial

activation step. The activation

of the carboxyl group typically

takes 15-30 minutes, followed

by the conjugation reaction

which can take 2 hours to

overnight.[15][18]

Typical Yield

Generally high (80-92%

reported for some systems),

but highly dependent on

minimizing hydrolysis.[17] Yield

is affected by pH, temperature,

and protein concentration.[12]

Highly variable and substrate-

dependent. Can be high

(>90%), but can also be low

(e.g., 15%) if conditions are

not optimized.[6][19] Anhydride

formation can be a significant

side reaction, reducing yield.

[20]

Key Side Reaction

Hydrolysis: The NHS ester

reacts with water, rendering

the linker inactive. This is the

primary competing reaction.[4]

[12]

O-acylisourea hydrolysis &

Anhydride Formation: The

EDC-activated carboxyl

intermediate is unstable and

can hydrolyze or form

anhydrides, preventing

successful NHS ester

formation.[9][15][20]

Optimal pH

7.2 - 8.5: A compromise to

ensure the amine is sufficiently

nucleophilic while minimizing

the rate of NHS ester

hydrolysis.[4][21]

Activation: pH 4.5-6.0 for

efficient EDC/NHS activation.

Conjugation: pH 7.2-8.0 for the

subsequent reaction of the

newly formed NHS ester with

the amine.[18][22]

NHS Ester Hydrolysis Rate
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The stability of the NHS ester is critical for the success of direct conjugation. The rate of

hydrolysis is highly pH-dependent.

pH Temperature Half-life of NHS Ester

7.0 0 °C 4 - 5 hours[4][23]

8.0 Room Temp ~ 1 hour[1]

8.6 4 °C 10 minutes[4][23]

9.0 Room Temp Minutes[16][24]

Choosing the Right Linker: A Decision Guide
Selecting the appropriate linker depends entirely on the experimental design and the desired

outcome of the bioconjugation.
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What is your
conjugation goal?

Do you need a simple,
one-step conjugation to

an available amine?

 

Do you need to perform a
multi-step, sequential conjugation?

 

No

Choose NHS-PEG-COOH
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Choose Boc-NH-PEG-COOH
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e.g., building a
PROTAC or complex ADC
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Caption: Decision flowchart for selecting the appropriate PEG linker.

Choose NHS-PEG-COOH for:

Simplicity and Speed: When the goal is a straightforward, rapid conjugation to an available

primary amine on a protein or peptide.[11]
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Established Protocols: When using a well-documented, one-step labeling procedure is

preferred.[12]

High Reactivity: When high reactivity towards amines is desired and conditions can be

controlled to minimize hydrolysis.[8]

Choose Boc-NH-PEG2-CH2CH2COOH for:

Multi-Step Syntheses: When constructing complex bioconjugates that require the

sequential addition of different molecules.[6]

Control and Versatility: When one functional group must be masked while another part of

the molecule is being modified.[7]

Orthogonal Chemistry: When you need to conjugate a carboxyl-reactive molecule first,

then deprotect the amine for a subsequent, different type of reaction.

Experimental Protocols
Protocol 1: Direct Amine Conjugation with NHS-PEG-
COOH
This protocol describes the general procedure for labeling a protein with NHS-PEG-COOH.

Materials:

Protein solution (in amine-free buffer, e.g., PBS, pH 7.2-7.5)

NHS-PEG-COOH

Anhydrous, amine-free DMSO or DMF

Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

Desalting column or dialysis equipment for purification

Procedure:
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Preparation: Equilibrate the vial of NHS-PEG-COOH to room temperature before opening to

prevent moisture condensation.[12] Prepare the protein solution at a suitable concentration

(e.g., 1-10 mg/mL) in an amine-free buffer like PBS, pH 7.2-7.5. Buffers containing primary

amines (like Tris or glycine) must be avoided as they will compete in the reaction.[12][21]

Reagent Preparation: Immediately before use, dissolve the NHS-PEG-COOH in a small

amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

Do not prepare stock solutions for storage as the NHS ester readily hydrolyzes.[12]

Conjugation Reaction: Add a calculated molar excess (e.g., 10- to 50-fold) of the dissolved

NHS-PEG-COOH to the protein solution. The final concentration of the organic solvent

(DMSO/DMF) should ideally not exceed 10% of the total reaction volume.

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2

hours at 4°C. The optimal time may vary depending on the protein and desired degree of

labeling.[5]

Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 20-50

mM. The primary amines in the quenching buffer will react with any excess NHS esters.

Incubate for an additional 15-30 minutes.[1]

Purification: Remove excess, unreacted linker and byproducts by desalting, dialysis, or size-

exclusion chromatography to obtain the purified PEGylated protein.

Protocol 2: Two-Step Conjugation using Boc-NH-PEG2-
CH2CH2COOH
This protocol outlines the activation of the carboxylic acid moiety and its conjugation to a

primary amine.

A. Carboxylic Acid Activation and Amine Conjugation

Materials:

Boc-NH-PEG2-CH2CH2COOH

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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Sulfo-NHS or NHS

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0)

Amine-containing molecule (in Coupling Buffer, e.g., PBS, pH 7.2-7.5)

Quenching Solution (e.g., hydroxylamine)

Procedure:

Reagent Preparation: Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer

immediately before use.[25]

Activation: Dissolve the Boc-NH-PEG2-CH2CH2COOH in Activation Buffer. Add a molar

excess of EDC (e.g., 10-fold) and Sulfo-NHS (e.g., 25-fold) to the linker solution.[22]

Incubate for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.

[18][25]

Conjugation: Add the activated linker solution to your amine-containing molecule, which is

dissolved in a coupling buffer at pH 7.2-7.5. The reaction of the NHS-activated molecule with

primary amines is most efficient at this pH.[18]

Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at

4°C.

Quenching: Add a quenching solution like hydroxylamine to hydrolyze any unreacted NHS

esters.[18]

Purification: Purify the resulting conjugate (Boc-NH-PEG-CO-NH-R1) using appropriate

chromatographic or dialysis methods.

B. Boc Group Deprotection

Materials:

Purified Boc-protected conjugate

Trifluoroacetic acid (TFA)
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Anhydrous Dichloromethane (DCM)

(Optional) Scavenger like triisopropylsilane (TIS)

Procedure:

Dissolution: Dissolve the Boc-protected conjugate in anhydrous DCM.[14]

Deprotection Reaction: Cool the solution to 0°C. Add TFA to a final concentration of 20-50%

(v/v). If the substrate is sensitive to cations formed during deprotection, add a scavenger like

TIS (2-5% v/v).[14]

Incubation: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

The reaction is typically complete within 30-120 minutes.[6][14]

Workup: Remove the DCM and excess TFA under reduced pressure. The resulting TFA salt

of the deprotected amine can often be used directly in the next step or neutralized with a

mild base to yield the free amine.[14] The purified product (H2N-PEG-CO-NH-R1) is now

ready for subsequent conjugation reactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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